Cas no 899934-94-2 (2-{3-(4-chlorophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}-N-(3-fluorophenyl)acetamide)

2-{3-(4-chlorophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}-N-(3-fluorophenyl)acetamide structure
899934-94-2 structure
商品名:2-{3-(4-chlorophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}-N-(3-fluorophenyl)acetamide
CAS番号:899934-94-2
MF:C21H19ClFN3OS
メガワット:415.911465883255
CID:5799132
PubChem ID:22428689

2-{3-(4-chlorophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}-N-(3-fluorophenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-{3-(4-chlorophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}-N-(3-fluorophenyl)acetamide
    • 899934-94-2
    • 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE
    • 2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide
    • AKOS001792491
    • 2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
    • F3168-0601
    • インチ: 1S/C21H19ClFN3OS/c22-15-8-6-14(7-9-15)19-20(26-21(25-19)10-1-2-11-21)28-13-18(27)24-17-5-3-4-16(23)12-17/h3-9,12H,1-2,10-11,13H2,(H,24,27)
    • InChIKey: OJCOIOIWAZRHIF-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)C1C(=NC2(CCCC2)N=1)SCC(NC1C=CC=C(C=1)F)=O

計算された属性

  • せいみつぶんしりょう: 415.0921393g/mol
  • どういたいしつりょう: 415.0921393g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 642
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.7

2-{3-(4-chlorophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}-N-(3-fluorophenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3168-0601-25mg
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
899934-94-2 90%+
25mg
$109.0 2023-05-18
Life Chemicals
F3168-0601-40mg
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
899934-94-2 90%+
40mg
$140.0 2023-05-18
Life Chemicals
F3168-0601-5mg
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
899934-94-2 90%+
5mg
$69.0 2023-05-18
Life Chemicals
F3168-0601-2μmol
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
899934-94-2 90%+
2μl
$57.0 2023-05-18
Life Chemicals
F3168-0601-5μmol
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
899934-94-2 90%+
5μl
$63.0 2023-05-18
Life Chemicals
F3168-0601-75mg
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
899934-94-2 90%+
75mg
$208.0 2023-05-18
Life Chemicals
F3168-0601-10mg
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
899934-94-2 90%+
10mg
$79.0 2023-05-18
Life Chemicals
F3168-0601-1mg
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
899934-94-2 90%+
1mg
$54.0 2023-05-18
Life Chemicals
F3168-0601-10μmol
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
899934-94-2 90%+
10μl
$69.0 2023-05-18
Life Chemicals
F3168-0601-100mg
2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
899934-94-2 90%+
100mg
$248.0 2023-05-18

2-{3-(4-chlorophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}-N-(3-fluorophenyl)acetamide 関連文献

2-{3-(4-chlorophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}-N-(3-fluorophenyl)acetamideに関する追加情報

Recent Advances in the Study of 2-{3-(4-chlorophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}-N-(3-fluorophenyl)acetamide (CAS: 899934-94-2)

The compound 2-{3-(4-chlorophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}-N-(3-fluorophenyl)acetamide (CAS: 899934-94-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique spirocyclic diaza structure and functionalized acetamide moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for drug development.

One of the key areas of investigation has been the compound's role as a modulator of specific biological targets. Preliminary research indicates that 2-{3-(4-chlorophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}-N-(3-fluorophenyl)acetamide exhibits high affinity for certain enzyme systems involved in inflammatory and neurodegenerative pathways. In vitro studies have demonstrated its ability to inhibit key enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), suggesting potential applications in treating conditions like arthritis and Alzheimer's disease.

The synthesis of this compound has also been a focal point of recent research. A novel, high-yield synthetic route was reported in a 2023 study, which optimized the reaction conditions to improve purity and scalability. The method involves a multi-step process starting from 4-chlorobenzaldehyde and incorporating a spirocyclization step to form the diazaspiro core. This advancement is particularly significant for industrial-scale production, addressing previous challenges related to yield and reproducibility.

Pharmacokinetic studies have revealed favorable properties of 2-{3-(4-chlorophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}-N-(3-fluorophenyl)acetamide, including good oral bioavailability and a half-life suitable for once-daily dosing. Animal models have shown that the compound effectively crosses the blood-brain barrier, further supporting its potential in central nervous system (CNS) disorders. However, researchers have noted the need for further optimization to reduce off-target effects and improve metabolic stability.

Recent computational studies have provided deeper insights into the molecular interactions of this compound. Molecular docking simulations have identified key binding interactions with target proteins, explaining the observed selectivity and potency. These findings are guiding the design of next-generation analogs with improved therapeutic profiles. Additionally, structure-activity relationship (SAR) studies have identified critical functional groups that contribute to the compound's biological activity, offering valuable information for medicinal chemistry optimization.

Looking forward, the research community anticipates clinical trials to evaluate the safety and efficacy of 2-{3-(4-chlorophenyl)-1,4-diazaspiro4.4nona-1,3-dien-2-ylsulfanyl}-N-(3-fluorophenyl)acetamide in human subjects. The compound's unique chemical structure and promising preclinical data position it as a strong candidate for further development. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation from bench to bedside, potentially addressing unmet medical needs in several therapeutic areas.

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